Product packaging for DHA-paclitaxel(Cat. No.:CAS No. 199796-52-6)

DHA-paclitaxel

Cat. No.: B1683849
CAS No.: 199796-52-6
M. Wt: 1164.4 g/mol
InChI Key: LRCZQSDQZJBHAF-PUBGEWHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DHA-paclitaxel (also known as Taxoprexin) is an investigational prodrug composed of the anticancer agent paclitaxel covalently conjugated to the omega-3 fatty acid docosahexaenoic acid (DHA) at the 2'-position . This structure is designed to exploit the high demand of tumor cells for fatty acids, which they use as biochemical precursors and energy sources . The compound is inert until the DHA moiety is cleaved within the cell, leading to the targeted release of active paclitaxel directly in the tumor tissue . This mechanism aims to increase intratumoral drug concentration and prolong its retention, thereby enhancing the therapeutic potential while potentially mitigating systemic side effects . As a mitotic inhibitor, the released paclitaxel moiety stabilizes microtubule assembly by binding to β-tubulin, preventing depolymerization. This action arrests cell division at the G2/M phase, ultimately leading to apoptosis . This compound has demonstrated antineoplastic activity in preclinical models and has been evaluated in clinical trials for various solid tumors, including metastatic melanoma, non-small cell lung cancer, and gastric or esophageal adenocarcinoma . Research suggests its pharmacokinetic profile is characterized by a slow release of paclitaxel, which may approximate a continuous infusion and could be beneficial in overcoming certain resistance mechanisms . This product is provided "For Research Use Only". It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H81NO15 B1683849 DHA-paclitaxel CAS No. 199796-52-6

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H81NO15/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35-42-55(74)83-59(57(49-36-29-26-30-37-49)70-63(76)50-38-31-27-32-39-50)65(78)82-52-44-69(79)62(84-64(77)51-40-33-28-34-41-51)60-67(7,53(73)43-54-68(60,45-80-54)85-48(4)72)61(75)58(81-47(3)71)56(46(52)2)66(69,5)6/h9-10,12-13,15-16,18-19,21-22,24-34,36-41,52-54,57-60,62,73,79H,8,11,14,17,20,23,35,42-45H2,1-7H3,(H,70,76)/b10-9-,13-12-,16-15-,19-18-,22-21-,25-24-/t52-,53-,54+,57-,58+,59+,60-,62-,67+,68-,69+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZQSDQZJBHAF-PUBGEWHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H81NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873216
Record name DHA-Paclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1164.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199796-52-6
Record name Taxoprexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199796-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosahexaenoyl-paclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199796526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paclitaxel docosahexaenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DHA-Paclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACLITAXEL DOCOSAHEXAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJE5810C4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Research on Dha Paclitaxel: Mechanistic Insights and Efficacy Evaluation

In Vitro Pharmacological and Biological Characterization

The in vitro studies of DHA-paclitaxel have focused on understanding its cytotoxic profile, the mechanism of its activation, and how it is taken up by cancer cells, including its activity against drug-resistant cell lines.

This compound functions as an inert prodrug, meaning it exhibits no microtubule assembly activity in cell-free solutions and lacks cytotoxic activity until it is metabolized to release the active paclitaxel (B517696) molecule. aacrjournals.org This activation typically occurs through the cleavage of the ester bond by esterases within the body. unc.edu

Initial in vitro screening across 56 human cancer cell lines from various organs revealed a notable difference in potency between this compound and free paclitaxel. This compound demonstrated a marked decrease in potency, with an average IC50 of approximately 10⁻⁶ M, compared to free paclitaxel's average IC50 of around 10⁻⁹ M, following a 72-hour drug incubation period. researchgate.net This difference underscores its prodrug nature, requiring intracellular activation to exert its cytotoxic effects.

Table 1: Comparative In Vitro Cytotoxic Activity (IC50) of Paclitaxel and this compound

CompoundAverage IC50 (M)Incubation Time (hours)Cell Lines Tested
Paclitaxel~10⁻⁹7256 human cancer
This compound~10⁻⁶7256 human cancer

The design of this compound leverages the altered metabolic requirements of tumor cells to facilitate targeted delivery.

Tumor cells exhibit an increased active uptake and utilization of fatty acids, such as DHA, compared to non-cancerous cells. This heightened demand for fatty acids serves as a source for biochemical precursors and energy, making fatty acid conjugation a strategic approach for enhanced tumor targeting. aacrjournals.orgcancernetwork.comoncotarget.com This selective uptake mechanism is crucial for the prodrug's ability to deliver higher concentrations of paclitaxel specifically to tumor cells. aacrjournals.orgresearchgate.netcancernetwork.com

The uptake of DHA by tumor cells is hypothesized to be linked to the phosphatidylethanolamine (B1630911) (PE) content within their cell membranes. oncotarget.comresearchgate.netresearchgate.net The incorporation of DHA into cellular lipid rafts can induce significant changes in their physicochemical properties. These alterations can, in turn, affect the content and functionality of various transmembrane proteins, including growth factors, receptors, and ATP-binding cassette (ABC) transporters. researchgate.netmdpi.com Furthermore, the integration of omega-3 long-chain polyunsaturated fatty acids (ω-3 LCPUFAs), such as DHA, into plasma membranes, coupled with cholesterol depletion, can modify lipid micro-domains like lipid rafts. This process has been shown to reduce the surface level and activity of P-glycoprotein (P-gp), thereby increasing the intracellular retention of P-gp substrates. mdpi.com

This compound has shown promise in overcoming certain mechanisms of drug resistance. It acts as a 4-fold weaker substrate for P-glycoprotein (P-gp) compared to unconjugated paclitaxel, which suggests its potential efficacy in treating tumors that overexpress P-gp, a common mediator of multidrug resistance. aacrjournals.org

Beyond the conjugate itself, DHA, as an ω-3 LCPUFA, is recognized for its chemosensitizing properties and its ability to revert multidrug resistance. This effect is attributed to its influence on membrane lipid composition, which impacts drug uptake and efflux. researchgate.netmdpi.com For instance, DHA has been reported to reverse doxorubicin (B1662922) resistance in MDA-MB-231 breast cancer cells by reducing glutathione (B108866) peroxidase (GPx) activity. mdpi.com It has also been demonstrated to enhance the cytotoxicity and uptake of vincristine (B1662923) in neuroblastoma and cervical cell lines. mdpi.com Preclinical studies have shown that this compound effectively inhibited DLD-1 xenografts, leading to complete regression of both drug-resistant and drug-sensitive tumors. frontiersin.org

Investigations into Cellular Uptake Mechanisms of this compound

Role of Fatty Acid Transporters in Tumor Cells

In Vivo Efficacy and Disposition in Animal Models

In vivo studies in animal models have demonstrated that this compound possesses significantly enhanced tumor distribution and antitumor activity compared to paclitaxel. aacrjournals.orgresearchgate.net

In a Madison 109 subcutaneous lung tumor mouse model, equimolar doses of this compound resulted in a mean intratumoral Area Under the Curve (AUC) of paclitaxel that was 6-fold greater than that observed after treatment with paclitaxel. aacrjournals.org At equitoxic doses, the tumor AUCs for paclitaxel derived from this compound were even more pronounced, showing a 61-fold increase compared to paclitaxel. nih.govacs.org This enhanced accumulation translated into superior therapeutic outcomes; this compound completely eliminated measurable tumors in this model, whereas paclitaxel, even at its maximum tolerated dose, did not achieve partial tumor regression. unc.eduresearchgate.net

Furthermore, in a HT-29 human colon carcinoma model, this compound exhibited superior activity over paclitaxel, leading to two complete responses and three partial responses out of five cases, in contrast to zero responses observed with paclitaxel. aacrjournals.org

The pharmacokinetic (PK) profile of this compound in preclinical studies is distinct from that of paclitaxel. aacrjournals.orgresearchgate.netnih.govaacrjournals.org this compound demonstrated a significantly smaller volume of distribution (0.058 liters/kg), which is 74-fold lower than that of paclitaxel. Additionally, it exhibited a remarkably low clearance rate (0.3 ml/min/kg), 94-fold lower than paclitaxel. aacrjournals.org This unique PK profile contributes to the prolonged exposure of paclitaxel in the tumor while reducing its peak blood concentration. unc.edu In vitro, this compound extensively binds to human plasma proteins (99.6 ± 0.057%), resulting in a very low free drug fraction (0.0038 ± 0.00057%). This binding was found to be concentration-independent. aacrjournals.org

Table 2: Comparative In Vivo Pharmacokinetic and Efficacy Parameters in Mouse Models

ParameterThis compound (derived Paclitaxel)Paclitaxel (unconjugated)Fold Difference (DHA-PTX vs. PTX)Source
Intratumoral AUC (equimolar doses)6-fold higher16 aacrjournals.org
Intratumoral AUC (equitoxic doses)61-fold higher161 nih.govacs.org
Volume of Distribution (L/kg)0.058~4.3 (estimated from 74x lower)0.014 (DHA-PTX is 74x lower) aacrjournals.org
Clearance Rate (ml/min/kg)0.3~28.2 (estimated from 94x lower)0.011 (DHA-PTX is 94x lower) aacrjournals.org
Tumor Regression (M109 mouse lung carcinoma)Complete eliminationNo partial regressionN/A unc.eduresearchgate.net
HT-29 Human Colon Carcinoma Response2/5 Complete, 3/5 Partial0/5 ResponsesN/A aacrjournals.org

Antitumor Efficacy Studies in Murine Xenograft Models

Preclinical research has demonstrated the superior antitumor efficacy of this compound in murine xenograft models compared to parent paclitaxel. aacrjournals.orgnih.govaacrjournals.org While this compound was found to be approximately 1000 times less active than paclitaxel in in vitro cytotoxicity assays against a panel of tumor cell lines, its in vivo performance in xenograft models showed significantly enhanced activity. nih.govaacrjournals.org

Comparative Efficacy against Parent Paclitaxel and Other Standards of Care

In a CD2F1 mouse/Madison 109 (M109) subcutaneous lung tumor model, this compound exhibited superior efficacy. At its optimum dose of 120 mg/kg, this compound caused complete regression in 10 out of 10 tumors, with regressions sustained for 60 days. In contrast, paclitaxel administered at its equitoxic optimum dose of 20 mg/kg resulted in no tumor elimination (0 out of 10 tumors), although it did slow tumor growth. aacrjournals.orgnih.govaacrjournals.orgnih.govnih.gov

In an HT-29 human colon carcinoma model, this compound also demonstrated greater activity than paclitaxel. It induced two complete responses and three partial responses in five treated animals, whereas paclitaxel only led to temporary growth arrest. aacrjournals.orgnih.gov

The enhanced activity of this compound in these models is attributed to its ability to achieve higher tumor concentrations for longer durations compared to unconjugated paclitaxel. aacrjournals.orgnih.gov

Table 1: Comparative Antitumor Efficacy in Murine Xenograft Models

ModelTreatmentDose (mg/kg)Outcome (Tumor Regression/Response)Citation
Madison 109 (M109)This compound12010/10 complete regressions aacrjournals.orgnih.govaacrjournals.orgnih.gov
Madison 109 (M109)Paclitaxel20 (equitoxic)0/10 complete regressions (slowing of growth) aacrjournals.orgnih.govaacrjournals.orgnih.gov
HT-29This compoundNot specified2 complete responses, 3 partial responses (out of 5) aacrjournals.orgnih.gov
HT-29PaclitaxelNot specifiedTemporary growth arrest (0 responses out of 5) aacrjournals.orgnih.gov
Induction of Tumor Regression and Control of Disease Progression

This compound has been shown to induce complete tumor regression and effectively control disease progression in preclinical models. In the Madison 109 tumor model, administration of this compound at 120 mg/kg led to complete regression of tumors. aacrjournals.orgnih.gov This complete regression was sustained for 60 days in a significant proportion of mice. aacrjournals.orgnih.gov The conjugate's ability to remain in tumors for extended periods at high concentrations is hypothesized to contribute to its efficacy against slowly cycling or residual tumor cells. acs.org

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Systems

The unique pharmacokinetic and pharmacodynamic profiles of this compound are central to its improved therapeutic potential. aacrjournals.orgnih.govaacrjournals.org

Systemic Disposition Characteristics of this compound and Metabolized Paclitaxel

Preclinical pharmacokinetic studies in rats revealed distinct systemic disposition characteristics for this compound compared to paclitaxel. This compound exhibited a small volume of distribution (0.058 liters/kg), which is 74-fold lower than that of paclitaxel. aacrjournals.orgaacrjournals.orgnih.gov It also demonstrated a low clearance rate (0.3 ml/min/kg), 94-fold lower than paclitaxel, and its plasma concentrations were maintained for over 300 hours post-treatment in rats. aacrjournals.orgaacrjournals.org These characteristics suggest that this compound is primarily confined to the plasma compartment. aacrjournals.orgnih.govresearchgate.net

This compound appears to be stable in plasma, with ≤1.0% conversion to paclitaxel. aacrjournals.org In in vitro studies, this compound was found to be extensively bound to human plasma proteins (99.6%), a binding that was concentration-independent. aacrjournals.orgnih.gov

Table 2: Preclinical Pharmacokinetic Parameters of this compound vs. Paclitaxel (in Rats)

ParameterThis compound (Rats)Paclitaxel (Comparison)Fold Difference (this compound vs. Paclitaxel)Citation
Volume of Distribution0.058 liters/kgNot specified74-fold lower aacrjournals.orgaacrjournals.orgnih.gov
Clearance Rate0.3 ml/min/kgNot specified94-fold lower aacrjournals.orgaacrjournals.orgnih.gov
Plasma Stability≤1.0% conversion to paclitaxelNot applicableNot applicable aacrjournals.org
Plasma Protein Binding99.6% (human plasma)Not specifiedNot applicable aacrjournals.orgnih.gov
Tumor-Specific Accumulation and Retention Kinetics of Active Drug

A key advantage of this compound is its enhanced tumor-specific accumulation and prolonged retention of the active drug. aacrjournals.orgnih.govaacrjournals.orgnih.gov Preclinical perfusion models suggest that tumors exhibit increased fatty acid uptake, presumably for use as biochemical precursors and energy sources. aacrjournals.org This mechanism enables chemotherapy drugs conjugated to fatty acids, like this compound, to enhance tumor targeting and deliver prodrugs for intratumoral activation. aacrjournals.orgnih.gov

In M109 tumor-bearing mice, pharmacokinetic studies demonstrated that the area under the drug concentration-time curve (AUC) of this compound in tumors was significantly higher than that of paclitaxel. Specifically, tumor AUCs were 8-fold higher at equimolar doses and 57-fold higher at equitoxic doses for this compound compared to paclitaxel. aacrjournals.orgnih.govnih.govresearchgate.netnih.gov Furthermore, the AUC of paclitaxel derived from intravenously administered this compound in tumors was 6-fold greater than that seen after treatment with paclitaxel at equimolar doses. aacrjournals.orgaacrjournals.orgnih.gov

The tumor concentration of paclitaxel derived from this compound is retained for much longer durations. For instance, even two weeks after treatment, 700 nM of paclitaxel remained in the tumors following this compound administration. aacrjournals.orgnih.gov This prolonged exposure of tumor cells to the chemotherapeutic agent is a critical factor in its superior efficacy. nih.govnih.gov

Table 3: Tumor AUC Ratios for this compound vs. Paclitaxel (in M109 Tumor-Bearing Mice)

Comparison BasisTumor AUC Ratio (this compound vs. Paclitaxel)Citation
Equimolar Doses8-fold higher aacrjournals.orgnih.govnih.govresearchgate.netnih.gov
Equitoxic Doses57-fold higher aacrjournals.orgnih.govnih.govresearchgate.netnih.gov
Paclitaxel derived from this compound (equimolar)6-fold higher aacrjournals.orgaacrjournals.orgnih.gov
Conversion Dynamics of Prodrug to Active Paclitaxel Metabolite in vivo

This compound is designed as a prodrug, meaning it is largely inactive until metabolized into its active form, paclitaxel, primarily within tumor tissue. aacrjournals.orgnih.govaacrjournals.orgnih.govresearchgate.net The conjugate itself has no microtubule assembly activity in cell-free solution and no cytotoxic activity until metabolized. aacrjournals.orgnih.govaacrjournals.orgnih.gov

Once in the cell, normal metabolism cleaves the fatty acid moiety (DHA) from the paclitaxel molecule, thereby yielding the active drug. nih.gov This suggests an enhanced drug delivery to the tumor due to an apparent higher conversion of this compound to paclitaxel in tumor tissue compared to plasma. aacrjournals.org While this compound is stable in plasma with minimal conversion, the localized activation within the tumor contributes significantly to its therapeutic advantage. aacrjournals.orgnih.govacs.org

Preclinical Assessment of Safety and Tolerability Profiles

Preclinical investigations into docosahexaenoic acid–paclitaxel (this compound) have consistently highlighted its favorable safety and tolerability profile compared to conventional paclitaxel, contributing to its potential for an improved therapeutic ratio. nih.govresearchgate.netresearchgate.netpatsnap.comnih.govresearchgate.net The unique design of this compound, involving the covalent conjugation of paclitaxel to docosahexaenoic acid (DHA), significantly alters its pharmacokinetic properties, which in turn leads to a reduced systemic toxicity profile. researchgate.netnih.govaacrjournals.orgcancer.gov

Detailed Research Findings:

Studies conducted in various animal models, including mice, rats, and dogs, have demonstrated that this compound is less toxic than paclitaxel. nih.govnih.gov A key finding from these preclinical toxicology assessments is the significantly higher maximum tolerated dose (MTD) achievable with this compound when compared to paclitaxel on a molar basis. This is summarized in the table below:

Animal ModelMTD Ratio (this compound : Paclitaxel) based on Taxane (B156437) Molarity nih.gov
Mice4.4 : 1
Rats3.6 : 1
Dogs2.9 : 1

Table 1: Preclinical Maximum Tolerated Dose Ratios of this compound to Paclitaxel

Importantly, preclinical studies reported no new toxicities associated with this compound that were not already observed with paclitaxel, suggesting that the conjugation primarily mitigates existing toxicities rather than introducing novel ones. nih.gov

The improved tolerability of this compound is largely attributed to its altered pharmacokinetic profile, which facilitates preferential delivery of the drug to tumor tissues while limiting exposure to normal, healthy cells. nih.govresearchgate.net In preclinical pharmacokinetic studies, this compound exhibited a plasma half-life approximately seven times longer than paclitaxel, a volume of distribution that was about 100 times smaller, and a clearance rate roughly 300 times slower. nih.govaacrjournals.org This distinct pharmacokinetic behavior allows for sustained exposure of tumor cells to the active agent while reducing peak concentrations in the systemic circulation, thereby minimizing off-target effects. aacrjournals.orgresearchgate.net

For instance, in the M109 mouse tumor model, the tumor Area Under the Curve (AUC) for paclitaxel derived from this compound was found to be 61-fold higher at equitoxic doses and 8-fold higher at equimolar doses compared to paclitaxel administered alone. nih.govresearchgate.net Conversely, the plasma AUC of paclitaxel following this compound administration was significantly lower, representing approximately 0.5% of the this compound AUC. researchgate.net This selective tumor targeting mechanism contributes directly to the enhanced therapeutic index and reduced systemic toxicity observed in preclinical settings. nih.govresearchgate.net

Despite its superior in vivo efficacy and reduced toxicity, the this compound conjugate itself demonstrated minimal in vitro cytotoxic activity, being approximately 1000 times less potent than paclitaxel against various tumor cell lines. researchgate.netaacrjournals.orgresearchgate.net This indicates that the prodrug requires in vivo metabolism to release the active paclitaxel moiety, which then exerts its cytotoxic effects. researchgate.netaacrjournals.orgresearchgate.net

Data Table: Comparative Preclinical Efficacy and Toxicity Profile in Mouse Tumor Models

Model/ParameterThis compound (at optimum dose) researchgate.netnih.govresearchgate.netPaclitaxel (at optimum dose) researchgate.netnih.govresearchgate.net
CD2F1 Mouse/M109 Tumor ModelComplete regression in 10 out of 10 tumorsZero out of 10 tumors eliminated (slowing of tumor growth observed)
HT-29 Human Colon Cancer ModelThree partial responses and two complete responses in five animalsTemporary growth arrest only
Tumor AUC (equitoxic doses)61-fold higher than paclitaxelBaseline
Tumor AUC (equimolar doses)8-fold higher than paclitaxelBaseline
Plasma AUC (derived paclitaxel)Approximately 0.5% of this compound AUC (indicating limited systemic exposure to active paclitaxel) researchgate.netSignificantly higher (indicating greater systemic exposure to active paclitaxel) researchgate.net

Table 2: Comparative Preclinical Efficacy and Toxicity Profile in Mouse Tumor Models

Molecular and Cellular Mechanisms of Action of Dha Paclitaxel

Contribution of Docosahexaenoic Acid Moiety to Antineoplastic Activity

The docosahexaenoic acid (DHA) component of DHA-paclitaxel plays a significant role in enhancing the compound's anticancer effects, extending beyond its function as a delivery vehicle. DHA influences tumor cell metabolism, modulates critical intracellular signaling pathways, and promotes oxidative stress, all contributing to its antineoplastic activity.

Modulation of Intracellular Signaling Cascades (e.g., NF-κB, P38MAPK)

Docosahexaenoic acid has been shown to modulate several intracellular signaling cascades critical for tumor cell survival, proliferation, and drug resistance. Notably, DHA can reverse resistance to paclitaxel (B517696), particularly in multidrug-resistant cell lines. This reversal effect is partly attributed to DHA's ability to inhibit the activity of P-glycoprotein (P-gp) and downregulate the expression of other multidrug resistance (MDR)-associated proteins, such as Multidrug Resistance Protein (MRP) and Lung Resistance Protein (LRP) researchgate.netmedcraveonline.com.

Furthermore, DHA significantly inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway and the phosphorylation of P38 Mitogen-Activated Protein Kinase (P38MAPK) tandfonline.comresearchgate.netmedcraveonline.commdpi.com. Both NF-κB and P38MAPK pathways are frequently hyperactive in various cancers and are implicated in promoting cell survival, proliferation, inflammation, and chemoresistance medcraveonline.commdpi.comcore.ac.uk. By suppressing these pathways, DHA contributes to the enhanced efficacy of paclitaxel. DHA's modulatory effects also extend to nuclear receptors, altering the expression of genes involved in tumorigenesis, including those regulated by NF-κB, Activator Protein 1 (AP-1), c-myc, p53, and Peroxisome Proliferator-Activated Receptors (PPARs) mdpi.com. This broad influence on key signaling molecules underscores DHA's direct contribution to the antineoplastic activity of this compound.

Generation of Reactive Oxygen Species and Lipid Peroxidation

The polyunsaturated nature of docosahexaenoic acid, characterized by its six cis-double bonds, makes it particularly susceptible to peroxidation mdpi.comnih.gov. This property is crucial in its contribution to the antineoplastic activity of this compound through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. DHA can sensitize various tumor cells to the effects of ROS-inducing anticancer agents mdpi.comnih.gov.

The incorporation of DHA into cellular membranes increases their unsaturation index, which in turn enhances the production of ROS mdpi.com. This increased oxidative stress can lead to the formation of toxic lipid peroxidation products, such as malondialdehyde (MDA), which are detrimental to cancer cells mdpi.comnih.gov. Research findings indicate that apoptotic cell death induced by the combination of DHA with certain anticancer agents is associated with a rise in intracellular ROS levels and toxic lipid peroxidation products mdpi.comnih.goviiarjournals.org. Conversely, the presence of antioxidants like vitamin E can abolish these effects, highlighting the critical role of oxidative stress in DHA-mediated antineoplastic activity nih.gov. This mechanism suggests that DHA not only delivers paclitaxel but also creates a pro-oxidative environment within tumor cells, synergistically enhancing the cytotoxic effects.

Clinical Development and Translational Research of Dha Paclitaxel

Phase I Clinical Investigations in Advanced Solid Tumors

Phase I clinical trials of DHA-paclitaxel aimed to characterize its pharmacokinetic (PK) profile and identify preliminary signs of clinical activity in patients with advanced refractory solid tumors.

In a Phase I study involving 24 patients with advanced refractory solid tumors, this compound was administered as a 2-hour intravenous infusion every three weeks aacrjournals.orgnih.gov. At a dose of 1100 mg/m², this compound demonstrated a mean volume of distribution of 7.5 liters, a beta half-life of 112 hours, and a clearance of 0.11 liters/hour aacrjournals.orgnih.gov. This disposition profile is notably distinct from other taxanes, characterized by an exceptionally small volume of distribution and slow systemic clearance aacrjournals.org.

The pharmacokinetic parameters of paclitaxel (B517696), derived from this compound at the 1100 mg/m² dose level, showed a mean Cmax of 282 ng/ml, a mean AUC(inf) of 10,705 ng/ml × h, and a terminal half-life of 85 hours aacrjournals.orgnih.gov. Paclitaxel plasma exposure constituted less than or equal to 0.06% of this compound exposure, and paclitaxel concentrations remained measurable and greater than 0.01 µM for an average of 6–7 days aacrjournals.orgnih.gov. Interpatient variability in paclitaxel exposure at this dose level was approximately 50%, twice that observed for this compound. Furthermore, paclitaxel exposure appeared to increase disproportionately with escalating this compound dose levels aacrjournals.org.

In a separate Phase I study investigating weekly this compound administration (2-hour IV infusion weekly for three out of four weeks), limited accumulation of both this compound and paclitaxel occurred nih.gov. Increased this compound and paclitaxel AUC(0-24) were associated with increased neutropenia, indicating a pharmacokinetic-pharmacodynamic correlation nih.gov.

Table 1: Pharmacokinetic Parameters of this compound and Derived Paclitaxel (Phase I, 1100 mg/m² this compound)

ParameterThis compound (Mean ± CV%) aacrjournals.orgnih.govPaclitaxel (Mean ± CV%) aacrjournals.orgnih.gov
Volume of Distribution (L)7.5 (64)N/A
Beta Half-life (h)112 (56)N/A
Clearance (L/h)0.11 (30)N/A
Cmax (ng/ml)N/A282 (46)
AUC (ng/ml × h)N/A10,705 (60)
Terminal Half-life (h)N/A85 (101)

(Note: "N/A" indicates data not available or not applicable for that specific parameter and compound in the cited context. CV% represents coefficient of variation.)

In a Phase I/II study combining this compound with carboplatin (B1684641), a partial response was observed in a patient with advanced adenocarcinoma of the oesophago-gastric junction, and 12 patients experienced stable disease, with a median time to progression of 184 days (range 60–506 days) nih.govnih.gov. Another Phase I study of weekly this compound reported that three out of 19 evaluable patients with esophageal, melanoma, and colon carcinoma achieved stable disease for durations of 11, 16, and 17 weeks, respectively nih.gov.

Pharmacokinetic Characterization of this compound and Paclitaxel in vivo

Phase II Clinical Studies Across Various Malignancies

Following promising Phase I findings, this compound progressed to Phase II clinical studies to further evaluate its efficacy across a range of solid tumor types.

A single-arm, open-label Phase II study investigated this compound as a single agent in 54 previously untreated patients with inoperable locally advanced or metastatic adenocarcinoma of the oesophagus, oesophago-gastric junction, or stomach wikipedia.orgresearchgate.netnih.gov. Patients received this compound at 1100 mg/m² via a 2-hour intravenous infusion every 21 days researchgate.netnih.gov.

Table 2: Efficacy Outcomes in Phase II Gastric/Oesophageal Adenocarcinoma Study

OutcomeData (N=48 evaluable for response) researchgate.netnih.gov
Confirmed Partial Responses5 (9.4%)
Median Duration of Response87 days (range 49–97 days)
Median Time to Progression84 days (95% CI 78–124 days)
Median Overall Survival262 days (95% CI 205–357 days)

This compound has been evaluated in Phase II clinical trials for metastatic malignant melanoma, including metastatic uveal melanoma researchgate.netcapes.gov.brnih.gov. In an open-label Phase II study of weekly this compound in patients with metastatic uveal melanoma, 22 patients were enrolled nih.gov. This compound was administered at 500 mg/m²/week via a 1-hour intravenous infusion for five consecutive weeks in a 6-week cycle nih.gov.

Table 3: Efficacy Outcomes in Phase II Metastatic Uveal Melanoma Study

OutcomeData (N=22 patients) nih.gov
Partial Responses1 (in a chemonaive patient)
Stable Disease7 (32%)
Median Duration of Stable Disease3 months (range 3–7 months)
Median Overall Survival9.8 months

This compound has also been investigated in Phase II clinical trials across other solid tumor types, including prostate, breast, lung, and kidney cancers cancernetwork.comresearchgate.netsurvivornet.comresearchgate.net.

Prostate Cancer: A Phase II study evaluated this compound as first-line chemotherapy in 36 patients with hormone-refractory prostate cancer (HRPC) ascopubs.org. Patients received this compound intravenously over 2 hours every 21 days at doses of 1100 mg/m² (14 patients) or 900 mg/m² (22 patients) ascopubs.org. Among 32 evaluable patients for response, at the 900 mg/m² dose, one partial response (5%) and eight stable diseases (42%) were observed, with one patient showing a PSA response (5%) ascopubs.org. At the 1100 mg/m² dose, two partial responses (15%) and seven stable diseases (54%) were noted, along with one PSA response (7%) ascopubs.org. The median survival for this cohort was 17.5 months, suggesting activity in HRPC ascopubs.org.

Table 4: Efficacy Outcomes in Phase II Hormone-Refractory Prostate Cancer Study

Outcome (N=32 evaluable) ascopubs.org900 mg/m² (N=19)1100 mg/m² (N=13)
Partial Responses1 (5%)2 (15%)
Stable Disease8 (42%)7 (54%)
PSA Response1 (5%)1 (7%)
Median Survival (Overall Cohort)\multicolumn{2}{c

Breast Cancer: this compound has been investigated in Phase II clinical trials for breast cancer cancernetwork.comresearchgate.netresearchgate.net. Specific detailed efficacy findings from these Phase II breast cancer trials were not readily available in the provided search results to construct a detailed data table. However, it is generally noted that this compound demonstrated efficacy in Phase II trials against breast cancer researchgate.netresearchgate.net.

Lung Cancer (Non-Small Cell Lung Cancer - NSCLC): A Phase II open-label multicenter trial assessed this compound as first-line treatment in 44 chemotherapy-naive patients with advanced non-small cell lung cancer (Stage IIIB or IV) capes.gov.brnih.gov. Patients received this compound by intravenous infusion every 21 days, with doses of 1100 mg/m² (initially) and 900 mg/m² (subsequently) capes.gov.brnih.gov.

Among 40 patients eligible for tumor response assessment, two partial responses (4.5%) were documented, and 16 patients (36.4%) achieved stable disease based on an intent-to-treat analysis capes.gov.brnih.gov. The median duration of survival for all patients was 243 days (range 154–359 days), and the 1-year survival rate was 35% capes.gov.brnih.gov. The study concluded that as a single agent, this compound showed limited objective activity in advanced NSCLC, though the survival outcomes were comparable to standard platinum-based combination chemotherapy capes.gov.brnih.gov.

Table 5: Efficacy Outcomes in Phase II NSCLC Study

Outcome (N=44 patients) capes.gov.brnih.govData (Intent-to-Treat)
Partial Responses2 (4.5%)
Stable Disease16 (36.4%)
Median Overall Survival243 days
1-Year Survival Rate35%

Kidney Cancer: Phase II open-label studies have also investigated this compound in patients with metastatic kidney cancer, including renal cell carcinoma cancernetwork.comsurvivornet.comclinconnect.io. Specific detailed efficacy findings from these Phase II kidney cancer trials were not readily available in the provided search results to construct a detailed data table. However, this compound has been studied in this malignancy cancernetwork.comsurvivornet.comclinconnect.io.

Assessment in Metastatic Malignant Melanoma

Phase III Clinical Trials: Comparative Efficacy and Safety

Phase III clinical trials have evaluated the efficacy and safety profile of this compound, particularly in comparison to standard-of-care treatments in specific malignancies.

Overall Survival and Progression-Free Survival Outcomes

Regarding progression-free survival (PFS), the median time to progression (TtP) for patients in both the this compound and dacarbazine (B1669748) groups was 48 days (95% CI: 44–78 days for this compound; 95% CI: 44–61 days for dacarbazine). nih.gov The progression-free survival rate at 180 days was 11.1% for the this compound arm and 13.1% for the dacarbazine arm. nih.gov Based on these outcomes, the study concluded that this compound did not demonstrate superiority over dacarbazine in this specific clinical context. nih.govpatsnap.comnih.gov

Table 1: Efficacy Outcomes in Phase III Metastatic Melanoma Trial (this compound vs. Dacarbazine)

Outcome ParameterThis compound Arm (N=197)Dacarbazine Arm (N=196)
Median Overall Survival (days)267 (95% CI: 220–297)226 (95% CI: 192–263)
Median Time to Progression (days)48 (95% CI: 44–78)48 (95% CI: 44–61)
Progression-Free Survival at 180 days (%)11.113.1
Overall Best Response Rate (%)5.25.5
Patients with Stable Disease (%)35.130.7

Clinical Investigations of this compound in Combination Therapy Regimens

Beyond monotherapy, this compound has been explored in combination with other chemotherapeutic agents to potentially enhance its anti-tumor activity.

Co-Administration with Carboplatin in Advanced Malignancies

A Phase I/II study investigated the co-administration of this compound with carboplatin in patients with advanced malignant solid tumors. nih.govnih.govresearchgate.net This study aimed to determine the maximum tolerated doses of the combination. Patients enrolled had advanced cancer refractory to standard treatment. nih.govnih.govresearchgate.net Two cohorts were established, receiving carboplatin at an Area Under the Curve (AUC) of 5, combined with this compound at either 660 mg/m² or 880 mg/m². nih.govnih.govresearchgate.net Both agents were administered intravenously on day 1 of a 21-day cycle. nih.govnih.govresearchgate.net A total of 15 patients participated in this study, with a median age of 59 years. nih.govnih.govresearchgate.net

Response Rates and Disease Control in Combined Modality Approaches

In the Phase I/II study combining this compound and carboplatin, clinical responses were observed among the enrolled patients. One partial response was noted in a patient with advanced adenocarcinoma of the oesophago-gastric junction. nih.govnih.govresearchgate.net Additionally, 12 patients achieved stable disease, indicating disease control. nih.govnih.govresearchgate.net The median time to progression (TtP) for these patients was 184 days, with a range of 60 to 506 days. nih.govnih.govresearchgate.net Based on the study's findings, the recommended Phase II dose for pretreated patients was determined to be Carboplatin AUC 5 combined with this compound 660 mg/m², administered every 21 days. nih.govnih.govresearchgate.net The study also suggested that further investigations with Carboplatin AUC 5 and this compound 880 mg/m², given every 28 days, could be warranted in chemo-naive patients. nih.gov

Table 2: Efficacy Outcomes in Phase I/II Combination Therapy (this compound + Carboplatin)

Outcome ParameterThis compound + Carboplatin (N=15)
Partial Response (PR)1 patient
Stable Disease (SD)12 patients
Median Time to Progression (days)184 (Range: 60–506)

Mechanisms of Drug Resistance and Strategies for Overcoming Them with Dha Paclitaxel

Intrinsic Advantages of DHA-Paclitaxel against Common Resistance Pathways

This compound is engineered to overcome common drug resistance pathways, particularly those involving drug efflux transporters. The design of this conjugate aims to deliver paclitaxel (B517696) more effectively to tumor cells, especially those that have developed resistance to conventional paclitaxel.

A primary mechanism of multidrug resistance in cancer is the overexpression of drug efflux transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of cancer cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels rsc.orgtandfonline.com. This compound demonstrates a distinct advantage in this regard: it is a significantly weaker substrate for P-gp compared to unconjugated paclitaxel, exhibiting a four-fold weaker interaction aacrjournals.org. This reduced affinity for P-gp suggests that this compound may effectively bypass P-gp-mediated efflux, allowing for greater intracellular accumulation of the active drug in resistant tumor cells aacrjournals.org. Furthermore, studies indicate that this compound itself is not cytotoxic until the covalent bond with DHA is cleaved within the cell, releasing active paclitaxel medkoo.com. This targeted activation, combined with its reduced susceptibility to efflux pumps, contributes to its potential efficacy in drug-resistant tumors that overexpress P-gp aacrjournals.org.

Role of Docosahexaenoic Acid in Reversing Paclitaxel Resistance

Beyond its role as a carrier in the conjugate, docosahexaenoic acid (DHA) itself possesses inherent properties that contribute to the reversal of paclitaxel resistance. DHA, an omega-3 polyunsaturated fatty acid, can directly interfere with key mechanisms of drug resistance at the cellular and molecular levels.

DHA has been shown to actively reverse paclitaxel resistance by downregulating the expression of various multidrug resistance-associated proteins researchgate.net. Research in human ovarian cancer cells (A2780/T) demonstrated that DHA significantly inhibits the expression of P-gp and other critical MDR-related proteins, including Breast Cancer Resistance Protein (BCRP), Multidrug Resistance-associated Protein (MRP), and Lung Resistance-related Protein (LRP) medcraveonline.commedcraveonline.com. Specifically, studies observed a notable decrease in MDR1 mRNA and the protein levels of MRP1, MRP2, BCRP, and LRP following DHA treatment medcraveonline.commedcraveonline.com. As a functional excipient in nanoparticle formulations, DHA has also been utilized to suppress the expression of drug-resistant proteins such as MRP, LRP, BCRP, and Bcl-2, thereby reversing drug resistance in hepatocellular carcinoma (HCC) tandfonline.comsemanticscholar.org.

The impact of DHA on the expression of MDR-related proteins is summarized in the table below, based on findings from studies on human ovarian carcinoma A2780/T cells and hepatocellular carcinoma (HCC) cells:

Protein/mRNA TargetEffect of DHA TreatmentRelevant Cell Lines/ContextSource
MDR1 mRNASignificantly decreasedHuman ovarian carcinoma A2780/T cells medcraveonline.commedcraveonline.com
P-glycoprotein (P-gp)Inhibited expressionHuman ovarian carcinoma A2780/T cells researchgate.netmedcraveonline.commedcraveonline.com
MRP1, MRP2Significantly decreasedHuman ovarian carcinoma A2780/T cells medcraveonline.commedcraveonline.com
BCRPSignificantly decreasedHuman ovarian carcinoma A2780/T cells, HCC cells tandfonline.commedcraveonline.commedcraveonline.comsemanticscholar.org
LRPSignificantly decreasedHuman ovarian carcinoma A2780/T cells, HCC cells tandfonline.commedcraveonline.commedcraveonline.comsemanticscholar.org
Bcl-2Suppressed expressionHCC cells tandfonline.comsemanticscholar.org

DHA's ability to overcome paclitaxel resistance also extends to the modulation of crucial intracellular signaling pathways associated with drug resistance nih.gov. In human ovarian cancer cells, DHA has been shown to inhibit the activity of the NF-κB and p38 MAPK signaling pathways, both of which play significant roles in promoting cell survival and drug resistance researchgate.netmedcraveonline.com. Western blot analysis confirmed that the activation of NF-κB and the phosphorylation of p38MAPK were markedly suppressed in cells pretreated with DHA and paclitaxel, while the total expression of p38MAPK remained unchanged medcraveonline.commedcraveonline.com. NF-κB is a key transcription factor involved in various physiological processes, including inflammation, cell proliferation, and cell death, and its aberrant regulation is strongly linked to pro-survival signaling and the development of drug resistance mdpi.comdergipark.org.tr. Furthermore, DHA has been demonstrated to enhance the cytotoxic effects of other chemotherapeutic agents, such as docetaxel (B913), in prostate cancer cells by suppressing genes involved in the NF-κB pathway mdpi.com. The activation of mitogen-activated protein kinases has also been implicated in DHA-induced apoptosis, highlighting the multifaceted role of DHA in modulating cellular responses to chemotherapy mdpi.com.

Inhibition of Multidrug Resistance-Related Proteins (e.g., BRCP, MRP, LRP)

Preclinical and Clinical Investigations of this compound in Resistant Disease Settings

The promising mechanisms of action of this compound have been extensively investigated in both preclinical models and clinical trials, particularly in the context of drug-resistant cancers.

Preclinical studies have consistently demonstrated that this compound leads to significantly enhanced tumor distribution and superior antitumor activity when compared to unconjugated paclitaxel across various tumor models aacrjournals.org. For instance, in a lung carcinoma mouse model, intravenous administration of this compound resulted in increased tumoral bioavailability of paclitaxel and led to the elimination of all tumor masses researchgate.net. The conjugate has shown antineoplastic activity in diverse animal models of cancer medkoo.comresearchgate.netdrugbank.com. Preclinical pharmacokinetic (PK) studies revealed that this compound exhibits unique disposition characteristics, including a small volume of distribution, a low clearance rate, and prolonged plasma concentrations in rats, which contribute to its improved therapeutic profile aacrjournals.org.

In clinical investigations, this compound (also known as Taxoprexin) has been evaluated in patients with resistant solid tumors researchgate.netnih.gov. A Phase I study involving patients with advanced refractory solid tumors indicated that this compound was generally well-tolerated, with myelosuppression identified as the primary toxicity aacrjournals.orgnih.gov. Notably, one partial response was observed in this study aacrjournals.org. Another Phase I/II study explored this compound in combination with carboplatin (B1684641) in patients with advanced malignant solid tumors that were refractory to standard treatments. In this trial, neutropenia emerged as the main dose-limiting toxicity. A partial response was recorded in a patient with advanced adenocarcinoma of the oesophago-gastric junction, and 12 patients experienced stable disease, with a median time to progression of 184 days researchgate.net. Independent clinical trials have also reported that the this compound conjugate induced fewer side effects compared to free paclitaxel in patients with resistant solid tumors, and it achieved good tumor stabilization in patients who had previously been refractory to other chemotherapeutic regimens researchgate.net.

Further research has also explored other DHA-conjugated compounds. For example, phloridzin docosahexaenoate (PZ-DHA), a conjugate of phloridzin and DHA, demonstrated cytotoxic effects against paclitaxel-resistant triple-negative breast cancer (TNBC) cells by suppressing metabolic activity and inducing apoptosis nih.govmdpi.com. It is important to note that this specific conjugate (PZ-DHA) did not show an observable effect on the expression of drug efflux transporters ABCG2 and MRP1 in these studies nih.govnih.gov.

The table below summarizes key preclinical and clinical findings for this compound in resistant disease settings:

Study TypeDisease SettingKey FindingsSource
PreclinicalVarious tumor models (e.g., lung carcinoma)Enhanced tumor distribution and antitumor activity; eliminated all tumor masses in a mouse model; unique PK profile (small Vd, low clearance, prolonged plasma concentrations) aacrjournals.orgmedkoo.comresearchgate.netdrugbank.com
Phase I ClinicalAdvanced refractory solid tumorsWell-tolerated; myelosuppression as principal toxicity; one partial response observed. aacrjournals.orgnih.gov
Phase I/II ClinicalAdvanced malignant solid tumors refractory to standard treatment (this compound + carboplatin)Neutropenia as main DLT; one partial response in oesophago-gastric junction adenocarcinoma; 12 patients with stable disease (median TTP 184 days). researchgate.net
Phase III ClinicalMetastatic melanoma (vs. dacarbazine)No significant difference in OS, response rate, duration of response, TTP, or TTF; myelosuppression more common with this compound. researchgate.netpatsnap.com
Preclinical (PZ-DHA)Paclitaxel-resistant triple-negative breast cancer (TNBC) cellsSuppressed metabolic activity; led to apoptosis; no observable effect on ABCG2 and MRP1 expression. nih.govmdpi.comnih.gov

Advanced Drug Delivery Systems and Formulations for Dha Paclitaxel

Lipid-Based Nanoformulations for Enhanced Delivery

Lipid-based nanoformulations offer numerous advantages for the delivery of anticancer therapeutics, including improved drug solubility and bioavailability, enhanced cellular uptake, and the potential to mitigate the toxicity associated with traditional excipients. frontiersin.org These nanosized carriers can be engineered to specifically target tumor tissues, making them a promising strategy for DHA-paclitaxel delivery. frontiersin.org

The development of lipid nanoemulsions (LNs) has been explored extensively for the co-delivery of paclitaxel (B517696) (PTX) and docosahexaenoic acid (DHA), often with additional targeting moieties like folic acid. frontiersin.orgnih.govnih.govtandfonline.com This co-delivery strategy is particularly relevant for cancers such as breast cancer, where multi-drug chemotherapy holds significant advantages in increasing drug sensitivity and reducing drug resistance. nih.govtandfonline.com Research has demonstrated that DHA can enhance the cytotoxic activity of various anti-tumor drugs by inducing oxidative damage and increasing the sensitivity of cancer cells to chemotherapy. nih.govtandfonline.com

Studies investigating PTX/DHA-loaded lipid nanoemulsions have shown promising results. For instance, PTX/DHA-FA-LNs (lipid nanoemulsions co-delivering PTX and DHA, decorated with folic acid) exhibited dose-dependent cytotoxicity and a higher rate of apoptosis in MCF-7 breast cancer cells compared to other control groups. nih.govnih.gov The cellular uptake studies further revealed that these LNs were more readily internalized by MCF-7 cells and M2 macrophages in vitro, indicating efficient delivery to target cells within the tumor microenvironment. nih.govnih.gov

Table 1: Cellular Uptake Efficiency of Lipid Nanoemulsions in M2 Macrophages

Nanoemulsion TypeCellular Uptake (Fluorescence Signal) at 0.5 hCellular Uptake (Fluorescence Signal) at 2 h
PTX/DHA-FA-LNs350.1 ± 8.6473.0 ± 8.7
PTX/DHA-LNs321.2 ± 9.5321.2 ± 9.5

Note: Data presented as mean ± standard deviation. PTX/DHA-FA-LNs showed significantly higher cellular uptake efficiencies compared to PTX/DHA-LNs (p < .01) at all given time points. nih.gov

A key advantage of this compound formulations, particularly when encapsulated in nano-delivery systems, is their ability to achieve sustained release and controlled pharmacokinetics. nih.govnih.gov For example, PTX/DHA-FA-LNs demonstrated a steady release of both PTX and DHA from the drug delivery system without any burst effect, which is crucial for maintaining therapeutic concentrations over time and reducing systemic exposure. nih.govnih.gov

This compound itself, as a prodrug, exhibits a unique pharmacokinetic profile compared to conventional paclitaxel. In clinical studies, this compound has shown linear pharmacokinetic behavior with proportionate increases in exposure at increasing doses. aacrjournals.org Notably, its half-life is approximately seven-fold longer, its volume of distribution is about 100-fold smaller, and its clearance rate is approximately 300-fold lower than that of paclitaxel administered as the Taxol formulation. aacrjournals.orgnih.gov This altered pharmacokinetic profile leads to a significantly higher area under the curve (AUC) for paclitaxel in tumors while limiting its plasma AUC, contributing to an improved therapeutic index. researchgate.net

Table 2: Pharmacokinetic Parameters of this compound vs. Paclitaxel (Taxol Formulation)

ParameterThis compound (1100 mg/m²) aacrjournals.orgPaclitaxel (from Taxol) aacrjournals.orgRatio (DHA-PTX / PTX) aacrjournals.orgnih.gov
Half-life (h)~85 (paclitaxel derived from DHA-PTX) aacrjournals.org~5.8 (general paclitaxel) wikipedia.org~7-fold longer aacrjournals.orgnih.gov
Volume of Distribution (L/kg)~0.058 (preclinical) aacrjournals.org~5.8 (preclinical) aacrjournals.org~100-fold smaller aacrjournals.orgnih.gov
Clearance (ml/min/kg)~0.3 (preclinical) aacrjournals.org~28.2 (preclinical) aacrjournals.org~94-fold lower aacrjournals.org / ~300-fold slower nih.gov
Tumor AUC (equitoxic doses)61-fold higher than paclitaxel researchgate.net-61-fold higher researchgate.net
Tumor AUC (equimolar doses)8-fold higher than paclitaxel researchgate.net-8-fold higher researchgate.net

Note: Preclinical data for volume of distribution and clearance. aacrjournals.org

Development of Lipid Nanoemulsions for Co-Delivery

Ligand-Directed Targeting Strategies

Ligand-directed targeting is a sophisticated approach in drug delivery that aims to enhance the specific accumulation of therapeutic agents at tumor sites by exploiting molecular differences between cancer cells and healthy cells. nih.govdntb.gov.ua This strategy involves conjugating the drug or its carrier to a ligand that selectively binds to receptors overexpressed on the surface of tumor cells. nih.gov

Folic acid (FA) is a widely utilized ligand in cancer therapy due to the overexpression of the folate receptor (FR) on the surface of various solid tumor cells, including ovarian, kidney, lung, breast, and colorectal cancers, while its expression is negligible in most healthy tissues. nih.govdaneshyari.comresearchgate.netthno.org This differential expression makes FR an attractive target for receptor-mediated drug uptake. nih.govdaneshyari.com

Conjugation of folic acid to drug delivery systems, such as lipid nanoemulsions carrying this compound, significantly enhances the cellular uptake of the therapeutic payload through receptor-mediated endocytosis. nih.govresearchgate.netthno.org This active targeting mechanism leads to increased cytotoxicity in cancer cells. For instance, studies have shown that FA-conjugated nanoparticles exhibit superior cellular uptake and antitumor capabilities compared to non-targeted formulations. nih.govthno.org The cytotoxicity of PTX/DHA-FA-LNs was found to be directly proportional to their cellular uptake efficiency, highlighting the importance of FA receptor-mediated endocytosis in their anti-tumor effect. nih.govnih.gov

Exploitation of Tumor Microenvironment Characteristics for Drug Accumulation (e.g., EPR Effect)

The tumor microenvironment possesses unique characteristics that can be exploited for passive drug accumulation, primarily through the Enhanced Permeability and Retention (EPR) effect. researchgate.netnih.govnih.govtandfonline.comconicet.gov.ar Solid tumors often have leaky vasculature with pores larger than those in normal tissues, alongside impaired lymphatic drainage. nih.govconicet.gov.ar This allows nanoparticles and macromolecules, including this compound formulations, to extravasate from the bloodstream and accumulate preferentially within the tumor interstitium. nih.govconicet.gov.ar

The EPR effect plays a crucial role in enhancing the inhibitory effect of this compound on tumors. researchgate.netnih.gov Nanocarriers formulated with this compound can leverage this passive targeting mechanism, leading to a significantly higher accumulation of the drug at the tumor site compared to normal tissues. researchgate.netnih.govresearchgate.net For example, in an in vivo study using MCF-7 xenograft nude mice, PTX/DHA-FA-LNs significantly inhibited tumor growth and prolonged survival, indicating that the lipid nanoemulsions accumulated in tumor tissues via the EPR effect, thereby enhancing the anti-tumor activity of PTX. nih.gov Preclinical studies with this compound have shown that its administration resulted in a mean intratumoral AUC value of paclitaxel that was six-fold greater than that seen after treatment with conventional paclitaxel, underscoring the effectiveness of the EPR effect in concentrating the drug within tumors. aacrjournals.orgresearchgate.net

Future Perspectives and Unanswered Questions in Dha Paclitaxel Research

Exploration of Novel Combination Chemotherapy and Targeted Therapy Regimens

The investigation into DHA-paclitaxel extends to its integration within novel combination chemotherapy and targeted therapy regimens, aiming to leverage synergistic effects and overcome treatment resistance. Preclinical studies have shown that this compound can exhibit increased activity relative to paclitaxel (B517696), suggesting its potential for an improved therapeutic ratio when combined with other agents. nih.gov

In phase I/II clinical studies, this compound has been explored in combination with carboplatin (B1684641) for patients with advanced malignant solid tumors. This combination demonstrated promising outcomes, including partial responses in some patients with advanced adenocarcinoma of the oesophago-gastric junction and stable disease in a significant proportion of the study population. nih.govresearchgate.net The median time to progression for patients receiving this combination was reported as 184 days, with a range of 60 to 506 days. nih.govresearchgate.net

Table 7.1.1: Select Combination Therapy Outcomes with this compound

Study Type & Patient PopulationCombination RegimenKey Efficacy Outcomes
Phase I/II, Advanced Malignant Solid Tumors nih.govresearchgate.netThis compound + CarboplatinPartial response in 1 patient (oesophago-gastric junction adenocarcinoma); Stable disease in 12 patients; Median time to progression: 184 days (range 60–506 days) nih.govresearchgate.net
Phase II, Oesophago-gastric Adenocarcinoma nih.govresearchgate.netThis compound (single agent)Confirmed partial responses: 9.4%; Median duration of response: 87 days (range 49-97 days); Median time to progression: 84 days (95% CI 78-124 days); Median overall survival: 262 days (95% CI 205-357 days) nih.govresearchgate.net

Development of Next-Generation Docosahexaenoic Acid-Drug Conjugates

This compound itself exemplifies a prodrug strategy, where the covalent conjugation of DHA to paclitaxel aims to improve the drug's therapeutic index by altering its pharmacokinetics and increasing its selective accumulation within tumors. researchgate.netnih.gov This conjugation renders the compound non-toxic and unable to assemble microtubules until paclitaxel is released, effectively acting as a prodrug. acs.org

The success of this compound has spurred the development of next-generation docosahexaenoic acid-drug conjugates. Researchers are actively synthesizing new taxoids conjugated with polyunsaturated fatty acids, including DHA, with the specific goal of overcoming multidrug resistance, a significant challenge in cancer treatment. acs.org These advanced conjugates have demonstrated superior efficacy in preclinical models, leading to total tumor regression and substantially reduced systemic toxicity in animal models of drug-resistant and drug-sensitive tumors. acs.org

Beyond taxanes, the principle of DHA conjugation is being applied to other therapeutic agents. For instance, novel dextran-based dual drug conjugates incorporating DHA and docetaxel (B913) have been developed. These conjugates exhibit enhanced water solubility, improved pharmacokinetic characteristics, and significantly increased intratumoral drug concentrations over extended periods compared to the parent drug. nih.gov This approach highlights a broader trend in nanomedicine, where self-assembling small-molecule prodrugs and lipid-drug conjugates are engineered to improve drug delivery, enhance therapeutic efficacy, and mitigate the inherent toxicity of anticancer agents. rsc.orgaacrjournals.org

Identification of Predictive Biomarkers for Patient Selection and Treatment Response

A crucial area of ongoing research focuses on identifying predictive biomarkers that can guide patient selection for this compound therapy and forecast treatment response. The observed variability in patient outcomes to paclitaxel-based treatments underscores the critical need for such biomarkers to personalize cancer therapy and optimize clinical benefit. oncotarget.orgjadpro.com

Efforts are underway to pinpoint molecular indicators that can predict a patient's susceptibility to paclitaxel. For example, the expression of class III beta-tubulin, assessed through immunohistochemical analysis, has been suggested as a potential biomarker for paclitaxel resistance in patients with advanced breast cancer. Studies have indicated a correlation between low beta-tubulin III expression and better progression outcomes after paclitaxel chemotherapy. nih.gov More recently, the signal sequence receptor 3 (SSR3) gene has been identified as a predictive biomarker for paclitaxel susceptibility. Research indicates that higher SSR3 expression correlates with increased paclitaxel susceptibility in cancer cell lines, and conversely, SSR3 knockout cells show decreased susceptibility. oncotarget.org

The overarching challenge in this field is to identify robust and reliable predictive biomarkers that can refine patient selection for tumor-agnostic therapies and improve treatment outcomes. This also involves determining the most appropriate biomarker assay methods for clinical application. jadpro.com

Addressing Challenges in Clinical Translation and Therapeutic Index Optimization

The journey of this compound from preclinical promise to clinical application has highlighted both its advantages and the inherent challenges in translating novel drug conjugates. Preclinical studies consistently demonstrated that this compound could significantly increase the area under the curve (AUC) of paclitaxel in tumors, leading to a substantial improvement in the therapeutic index in mouse models. For instance, tumor AUCs were found to be 61-fold higher for this compound compared to paclitaxel at equitoxic doses, and 8-fold higher at equimolar doses. The tumor concentration of paclitaxel derived from intravenous this compound was also 6.1-fold higher than that from intravenous paclitaxel at equi-toxic doses. researchgate.netnih.gov

Table 7.4.1: Pharmacokinetic Comparison: this compound vs. Paclitaxel (M109 mouse tumor model)

Parameter (Comparison)Fold Increase for this compoundReference
Tumor AUC (equitoxic doses)61-fold higher researchgate.netnih.gov
Tumor AUC (equimolar doses)8-fold higher researchgate.netnih.gov
Tumor AUC of paclitaxel derived from this compound vs. paclitaxel (equi-toxic doses)6.1-fold higher researchgate.netnih.gov

Table 7.4.2: Clinical Outcome: this compound vs. Dacarbazine (B1669748) in Metastatic Melanoma (Phase III)

Outcome ParameterThis compound vs. DacarbazineReference
Overall Survival (OS)No significant difference nih.govpatsnap.com
Response RateNo significant difference nih.govpatsnap.com
Duration of ResponseNo significant difference nih.govpatsnap.com
Time to ProgressionNo significant difference nih.govpatsnap.com
Time to Treatment Failure (median)This compound: 47 days (95% CI 43–70 days); Dacarbazine: 48 days (95% CI 44–61 days) nih.gov

Challenges in the clinical translation of drug delivery systems like this compound, particularly those involving nanoparticles or conjugates, include the extensive duration of drug development, complexities in obtaining regulatory approval, issues with efficient drug loading into carriers, formulation instability, and ensuring biocompatibility. rsc.orgmdpi.com

The primary objective behind the development of this compound and similar conjugates is to optimize the therapeutic index, which involves maximizing the anticancer effect while minimizing systemic toxicity. aacrjournals.orgmdpi.com This is particularly relevant for paclitaxel, whose conventional formulation (Taxol) utilized Cremophor EL, an excipient associated with severe side effects. researchgate.netrsc.orgresearchgate.net Prodrugs like this compound aim to circumvent these formulation-related toxicities, thereby potentially allowing for higher effective drug concentrations at the tumor site with improved patient tolerability. researchgate.netrsc.org Continued research is essential to refine these conjugates and overcome the remaining obstacles to their widespread clinical success.

Q & A

Q. What is the mechanism by which DHA-paclitaxel enhances tumor targeting compared to conventional paclitaxel?

this compound is a prodrug where the omega-3 fatty acid docosahexaenoic acid (DHA) is covalently conjugated to paclitaxel. Tumor cells preferentially uptake DHA due to their high metabolic demand for fatty acids, enabling targeted delivery of paclitaxel to tumor tissues. The paclitaxel component inhibits microtubule depolymerization, arresting cell division, and binds to Bcl-2 to induce apoptosis. Preclinical studies demonstrate improved pharmacokinetics and reduced systemic toxicity compared to unconjugated paclitaxel .

Q. Which experimental models are most appropriate for evaluating this compound efficacy in preclinical studies?

Orthotopic xenograft models and patient-derived tumor xenografts (PDTXs) are preferred for mimicking human tumor microenvironments. For example, lung cancer metastasis models have been used to assess this compound’s bone-targeting efficacy, while gastric/esophageal adenocarcinoma models validate its phase II clinical outcomes. In vitro, multidrug-resistant (MDR) cell lines (e.g., HCT-116/MDR colon cancer) are critical for testing resistance profiles .

Q. How do the pharmacokinetic properties of this compound influence dosing regimens in clinical trials?

this compound’s slow release profile allows prolonged drug exposure, enabling weekly dosing schedules (e.g., 600 mg/m² over 2-hour infusions) that mimic continuous paclitaxel infusion. Phase I trials established maximum tolerated doses (MTDs) by monitoring dose-limiting toxicities (DLTs), such as neutropenia. Pharmacokinetic analyses focus on plasma half-life, area under the curve (AUC), and tumor tissue accumulation .

Advanced Research Questions

Q. How should researchers address contradictions in clinical trial outcomes, such as the lack of survival benefit in phase III metastatic melanoma studies?

The phase III trial comparing this compound to dacarbazine in metastatic melanoma showed no significant difference in overall survival or progression-free survival. To reconcile this with earlier phase II efficacy data, researchers should conduct post hoc analyses stratified by tumor biomarkers (e.g., β-tubulin mutations) or patient subgroups. Additionally, comparative studies with other taxanes (e.g., BMS-184476) in resistant models can clarify mechanisms of action .

Q. What methodologies are recommended for designing combination therapies involving this compound?

Synergy studies using Chou-Talalay combination indices can identify optimal partners (e.g., platinum agents or immune checkpoint inhibitors). For example, a phase II trial combined this compound with carboplatin in non-small cell lung cancer (NSCLC), requiring pharmacokinetic compatibility assessments and staggered dosing to minimize overlapping toxicities (e.g., myelosuppression). Adaptive trial designs allow real-time dose adjustments based on toxicity monitoring .

Q. How can researchers optimize pharmacokinetic studies to account for this compound’s tumor-specific release?

Utilize positron emission tomography (PET) with radiolabeled this compound to track tumor uptake and release kinetics. Microdialysis in preclinical models enables continuous sampling of extracellular tumor fluid to measure localized drug concentrations. Population pharmacokinetic (PopPK) modeling in clinical trials can identify covariates (e.g., albumin levels) affecting interpatient variability .

Q. What strategies are effective for conducting systematic reviews on this compound’s therapeutic potential?

Follow PRISMA guidelines to screen and synthesize data from preclinical and clinical studies. Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions, such as “In metastatic NSCLC, does this compound improve progression-free survival compared to nab-paclitaxel?” Employ tools like Covidence for risk-of-bias assessment, prioritizing studies with rigorous blinding and randomization .

Q. How should ethical considerations be integrated into trials investigating this compound in vulnerable populations (e.g., pancreatic cancer patients)?

Protocols must address informed consent challenges in terminally ill patients, emphasizing realistic benefit-risk assessments. Ethical oversight should ensure equitable participant selection and transparent reporting of adverse events (e.g., neurotoxicity). Reference ICH E6 guidelines for safety monitoring and data integrity standards .

Q. Methodological Notes

  • Data Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses when outcomes conflict. For example, the melanoma trial’s null result may reflect unmeasured resistance mechanisms, warranting biomarker-driven subgroup analyses .
  • Literature Review : Use reference management tools (e.g., Zotero) to organize and annotate studies, highlighting gaps such as limited data on this compound’s efficacy in BRCA-mutated cancers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.